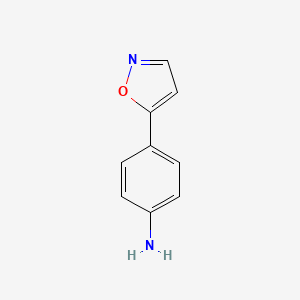

4-(Isoxazol-5-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTUTYMFRUNOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588682 | |

| Record name | 4-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-73-5 | |

| Record name | 4-(5-Isoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Isoxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(Isoxazol-5-yl)aniline. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the isoxazole and aniline moieties in various pharmacologically active compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key characterization data.

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the preparation of this compound, a practical approach involves the reaction of 4-ethynylaniline with a nitrile oxide generated in situ. To prevent unwanted side reactions with the amino group, it is often advantageous to use a protected form of 4-ethynylaniline. An alternative strategy could involve starting with a substituted acetophenone.

A plausible multi-step synthesis is outlined below, commencing from 4-aminoacetophenone. This method involves the formation of an oxime, followed by conversion to a hydroxamoyl chloride, and subsequent cycloaddition with acetylene, followed by deprotection if necessary. A related synthesis has been described for a similar compound, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, which was prepared from 4-nitroacetophenone.

Experimental Protocols

Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime

A solution of 4-nitrobenzaldehyde (1 equivalent) in ethanol is treated with hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents). The mixture is heated to reflux and stirred for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 4-nitrobenzaldehyde oxime.

Step 2: Synthesis of 4-Nitrobenzonitrile Oxide

The 4-nitrobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise. A catalytic amount of pyridine may be added to facilitate the reaction. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The in situ generated hydroxamoyl chloride is then treated with a base, such as triethylamine (1.2 equivalents), at 0 °C to generate the 4-nitrobenzonitrile oxide.

Step 3: Cycloaddition to form 5-(4-Nitrophenyl)isoxazole

Acetylene gas is bubbled through the solution containing the freshly prepared 4-nitrobenzonitrile oxide at room temperature. The reaction is typically carried out in a closed system to maintain a saturated atmosphere of acetylene. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 5-(4-nitrophenyl)isoxazole.

Step 4: Reduction to this compound

The 5-(4-nitrophenyl)isoxazole (1 equivalent) is dissolved in a suitable solvent such as ethanol, ethyl acetate, or a mixture of ethanol and water. A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine. If using SnCl₂, the reaction is typically heated to reflux for several hours. After completion, the reaction mixture is cooled, and the pH is adjusted to be basic with a solution of sodium hydroxide or sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 832740-73-5 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the spectrum would be expected to show signals corresponding to the protons of the aniline ring and the isoxazole ring. The protons on the aniline ring would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the isoxazole ring would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their positions on the ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms. The chemical shifts of the carbons in the aniline and isoxazole rings would be characteristic of these aromatic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching of the aromatic and heteroaromatic rings, and the N-O stretching of the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

| Technique | Observed Data |

| ¹H NMR | Data not available in the search results. Expected signals: Aromatic protons of the aniline and isoxazole rings. |

| ¹³C NMR | Data not available in the search results. Expected signals: Carbons of the aniline and isoxazole rings. |

| IR Spectrum | Data not available in the search results. Expected peaks: N-H stretch, aromatic C-H stretch, C=C stretch, C=N stretch, N-O stretch. |

| Mass Spectrum | Molecular Ion (M⁺) expected at m/z = 160.17. |

Note: Specific, experimentally determined spectral data for this compound were not available in the provided search results. The information above is based on the expected chemical properties and data from related compounds.

Experimental and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and the logic of the characterization process.

Caption: Synthetic workflow for this compound.

Caption: Logic of the characterization process.

References

An In-depth Technical Guide to 4-(Isoxazol-5-yl)aniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isoxazol-5-yl)aniline is a heterocyclic aromatic amine containing both an isoxazole and an aniline moiety. This structural combination makes it a molecule of significant interest in medicinal chemistry and materials science. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a well-established pharmacophore found in numerous approved drugs, conferring a wide range of biological activities. The aniline group provides a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, alongside general experimental protocols for the synthesis and characterization of related compounds. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide supplements known information with established knowledge of the broader class of isoxazole-containing aromatic amines.

Chemical Structure and Identification

The structural formula of this compound consists of an aniline ring substituted at the para-position with the 5-position of an isoxazole ring.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(1,2-oxazol-5-yl)aniline |

| CAS Number | 832740-73-5[1] |

| Molecular Formula | C₉H₈N₂O[1] |

| SMILES | Nc1ccc(cc1)c2cnco2 |

| InChI | InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 |

| InChIKey | SLJBMRSOKUTXDF-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure and data from chemical suppliers, the following information can be summarized.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK-- (for isomer)[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available[1] | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Storage | Keep in dark place, inert atmosphere, room temperature.[1] | --INVALID-LINK--[1] |

Experimental Protocols

General Synthesis of 5-Aryl-isoxazoles

A plausible synthetic route to this compound could involve the reaction of 4-ethynylaniline with a source of formonitrile oxide, or a multi-step synthesis starting from 4-aminoacetophenone. Below is a generalized protocol for the synthesis of isoxazole derivatives from chalcones, which are α,β-unsaturated ketones that can be readily prepared from an aldehyde and a ketone.

Experimental Protocol: Synthesis of a 5-Arylisoxazole from a Chalcone

-

Chalcone Synthesis:

-

To a stirred solution of an appropriate acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate is filtered, washed with water and cold ethanol, and dried to yield the chalcone.

-

-

Isoxazole Formation:

-

The synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.[3]

-

A base, such as sodium acetate or sodium hydroxide, is added, and the mixture is refluxed for several hours.[3]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-water.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-arylisoxazole.

-

For the synthesis of this compound, a starting material such as 4-aminochalcone would be required, or a precursor with a nitro group that can be subsequently reduced to an amine.

Characterization Methods

The characterization of the synthesized this compound would involve standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

-

Melting Point: To determine the purity of the synthesized compound.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C=N stretching for the isoxazole ring (around 1600-1650 cm⁻¹), and N-O stretching (around 1300-1400 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the aniline and isoxazole rings, as well as a characteristic singlet for the isoxazole C4-H. The ¹³C NMR would confirm the number and types of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (160.17 g/mol ).

-

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the isoxazole scaffold is present in a wide array of biologically active molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

The aniline moiety provides a point of attachment for further derivatization, allowing for the exploration of structure-activity relationships. It is plausible that this compound could serve as a building block for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.

Given that some isoxazole derivatives have been shown to modulate key signaling pathways in cancer, a hypothetical involvement of this compound derivatives could be in pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Below is a conceptual workflow for screening the biological activity of a novel compound like this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related isoxazole derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing molecule and to explore its potential applications in drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of 4-(Isoxazol-5-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(Isoxazol-5-yl)aniline. Due to the limited availability of published experimental data for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data derived from closely related structures. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and similar isoxazole-containing compounds.

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound involves a two-step process. The initial step is a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with hydroxylamine to yield the target isoxazole.

Experimental Protocol:

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (2)

To a solution of 1-(4-nitrophenyl)ethan-1-one (1.65 g, 10 mmol) in dry N,N-dimethylformamide (DMF) (20 mL), Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 2.08 g, 12 mmol) is added. The reaction mixture is stirred at 80°C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water (100 mL). The resulting precipitate is filtered, washed with water, and dried under vacuum to afford the intermediate enaminone (2).

Step 2: Synthesis of this compound (4)

The crude enaminone (2) (2.20 g, 10 mmol) is dissolved in glacial acetic acid (30 mL). To this solution, hydroxylamine hydrochloride (0.83 g, 12 mmol) is added, and the mixture is refluxed for 6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and the acetic acid is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting nitro-intermediate (3) is then dissolved in ethanol (50 mL) and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. After the reaction is complete, the catalyst is filtered off through a pad of Celite, and the solvent is evaporated to yield this compound (4). The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data for this compound is predicted based on the analysis of structurally similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-3 |

| ~7.65 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to isoxazole) |

| ~6.75 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to amine) |

| ~6.60 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-4 |

| ~4.00 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole C-5 |

| ~152 | Isoxazole C-3 |

| ~148 | Aromatic C-NH₂ |

| ~128 | Aromatic CH (ortho to isoxazole) |

| ~118 | Aromatic C (ipso to isoxazole) |

| ~114 | Aromatic CH (ortho to amine) |

| ~100 | Isoxazole C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3150 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=N stretching (isoxazole) and C=C stretching (aromatic) |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1450 - 1400 | Medium | C-N stretching (isoxazole) |

| 1300 - 1250 | Strong | Aromatic C-N stretching |

| 950 - 900 | Medium | =C-H out-of-plane bending (isoxazole) |

| 850 - 800 | Strong | p-disubstituted benzene out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Impact)

| m/z | Predicted Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 132 | [M - CO]⁺ |

| 117 | [M - HNCO]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. The solution should be homogenous and free of any solid particles. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

A small amount of solid this compound is ground with potassium bromide (KBr) to a fine powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected.

Caption: General experimental workflow.

An In-Depth Technical Guide to 4-(Isoxazol-5-yl)aniline (CAS Number: 832740-73-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Isoxazol-5-yl)aniline, identified by CAS number 832740-73-5, is a heterocyclic aromatic amine containing an isoxazole ring substituted with an aniline group. The isoxazole moiety is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis routes, and relevant biological contexts of this compound, with a focus on its potential role as an inhibitor of the Wnt/β-catenin signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| CAS Number | 832740-73-5 |

| Chemical Name | This compound |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Solid (form may vary by supplier) |

| Purity | Typically >95% (as offered by suppliers) |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Adapted from similar isoxazole syntheses):

-

In situ Generation of Acetonitrile Oxide: To a solution of acetaldehyde oxime in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) is added dropwise at 0°C. The reaction is stirred for a short period to generate acetonitrile oxide in situ.

-

Cycloaddition Reaction: 4-Ethynylaniline is added to the reaction mixture containing the in situ generated acetonitrile oxide. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Potential Biological Activity: Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Therefore, inhibitors of this pathway are highly sought after as potential anticancer therapeutics.

A recent study identified a structurally related compound, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, as a potential inhibitor of the Wnt/β-catenin pathway. This suggests that the isoxazole scaffold, as present in this compound, may play a role in modulating this pathway. The proposed mechanism involves the disruption of the interaction between β-catenin and its transcriptional coactivators.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the potential point of intervention by isoxazole-based inhibitors.

Caption: The Wnt/β-catenin signaling pathway and a potential point of inhibition.

Experimental Protocol: Luciferase Reporter Assay for Wnt/β-catenin Signaling

This protocol is a standard method to assess the activity of the Wnt/β-catenin signaling pathway and can be used to screen for potential inhibitors like this compound.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a colorectal cancer cell line with an active Wnt pathway like HCT116) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at an appropriate density.

-

Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutive promoter (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

If the cell line does not have endogenously active Wnt signaling, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) in the presence or absence of the test compound.

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ value for this compound.

-

Suppliers

This compound is available from various chemical suppliers. Researchers should inquire about purity, availability, and pricing from the following and other reputable vendors:

-

Sigma-Aldrich

-

Combi-Blocks

-

Enamine

-

MolPort

-

BLD Pharm

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery, particularly in the context of cancer therapeutics. Its structural similarity to known inhibitors of the Wnt/β-catenin signaling pathway makes it an attractive candidate for screening and lead optimization. The provided information on its properties, potential synthesis, and a detailed experimental protocol for assessing its biological activity will aid researchers in their exploration of this promising molecule.

An In-depth Technical Guide on the Solubility and Stability of 4-(Isoxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic amine 4-(isoxazol-5-yl)aniline. Given the critical role of these physicochemical properties in the drug discovery and development process, this document outlines detailed experimental protocols and data presentation formats to guide researchers in their investigations. While specific experimental data for this compound is not publicly available, this guide presents a framework for its determination based on established scientific principles and regulatory guidelines.

Introduction

This compound is a chemical compound featuring a substituted aniline ring linked to an isoxazole moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities. A thorough understanding of the solubility and stability of this compound is paramount for its advancement as a potential drug candidate. Poor aqueous solubility can hinder oral absorption and bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[1] This guide details the necessary studies to characterize these critical attributes.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its absorption and distribution in the body. Both kinetic and thermodynamic solubility are important parameters to evaluate during different stages of drug development.[2][3]

Based on its chemical structure, this compound is predicted to be a crystalline solid with a molecular weight of approximately 160.17 g/mol . The presence of the aniline group suggests that its aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble salt. The aromatic nature of the compound suggests it will have some degree of solubility in various organic solvents.

2.2.1. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[3][4]

Materials and Equipment:

-

This compound (solid)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical method's calibration range.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.[5]

-

Calculate the original solubility, accounting for the dilution factor.

2.2.2. Kinetic Solubility (Turbidimetric Method)

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][6]

Materials and Equipment:

-

This compound (dissolved in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of measuring turbidity (nephelometer) or UV absorbance

-

Liquid handling robotics (optional)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations.

-

Mix and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[2]

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[1]

Quantitative solubility data should be presented in a clear and organized table.

Table 1: Solubility of this compound

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|

| 0.1 N HCl (pH 1.2) | 25 | Data | Data | Thermodynamic |

| Acetate Buffer (pH 4.5) | 25 | Data | Data | Thermodynamic |

| Phosphate Buffer (pH 6.8) | 25 | Data | Data | Thermodynamic |

| PBS (pH 7.4) | 25 | Data | Data | Thermodynamic |

| PBS (pH 7.4) | 25 | Data | Data | Kinetic |

| Water | 25 | Data | Data | Thermodynamic |

| Ethanol | 25 | Data | Data | Thermodynamic |

| Methanol | 25 | Data | Data | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Thermodynamic |

| Acetonitrile | 25 | Data | Data | Thermodynamic |

*Data to be determined experimentally.

Stability Assessment

Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7]

Forced degradation, or stress testing, is conducted to identify likely degradation products and establish degradation pathways.[8][9] These studies are also crucial for developing and validating stability-indicating analytical methods.[8]

3.1.1. Experimental Protocol for Forced Degradation

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., HPLC-UV/MS)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for an extended period. The degradation of aniline derivatives can be influenced by temperature.[10]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][11] A dark control should be maintained for comparison.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect and quantify any degradation products.

The results of the forced degradation studies should be summarized in a table.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time | % Assay of Active Substance | Major Degradation Products (RT in min) | Mass of Degradants (m/z) |

|---|---|---|---|---|

| 0.1 N HCl (60 °C) | Data | Data | Data | Data |

| 0.1 N NaOH (60 °C) | Data | Data | Data | Data |

| 3% H₂O₂ (RT) | Data | Data | Data | Data |

| Dry Heat (80 °C) | Data | Data | Data | Data |

| Photolytic (ICH Q1B) | Data | Data | Data | Data |

*Data to be determined experimentally.

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data that is essential for making informed decisions in the drug discovery and development pipeline. The characterization of these fundamental physicochemical properties is a critical step towards understanding the therapeutic potential of this and other novel chemical entities.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. enamine.net [enamine.net]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. ICH Official web site : ICH [ich.org]

- 8. medcraveonline.com [medcraveonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

"quantum chemical calculations for 4-(Isoxazol-5-yl)aniline"

An In-Depth Technical Guide to the Quantum Chemical Calculations for 4-(Isoxazol-5-yl)aniline

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive aniline group attached to an isoxazole ring, makes it a valuable scaffold for synthesizing novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Quantum chemical calculations provide a powerful, non-experimental method to elucidate the fundamental structural, electronic, and spectroscopic properties of such molecules. By employing computational techniques like Density Functional Theory (DFT), researchers can gain deep insights into molecular stability, reactivity, and potential interaction sites, thereby guiding the rational design of new and more effective drug candidates.[3]

This technical guide details the theoretical framework and computational protocols for analyzing this compound. It presents key quantitative data derived from these calculations, outlines the methodologies for theoretical and experimental validation, and uses visualizations to clarify complex workflows and relationships.

Computational Methodology

The core of this analysis relies on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[4][5] The calculations are typically performed using a specific functional and basis set to achieve a balance between accuracy and computational cost.

Theoretical Framework:

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed for its reliability in predicting molecular geometries and electronic properties.[3][4][6]

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for molecules with heteroatoms and potential hydrogen bonding.[3][6]

Calculation Protocol:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation (ground state). This process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated. This step serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra for comparison with experimental data.[6][7]

-

Electronic Property Calculation: Key electronic descriptors are computed from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of the Molecular Electrostatic Potential (MEP).[5][8][9]

Results and Discussion

Optimized Molecular Structure

The geometry of this compound was optimized to its ground state. The resulting structure reveals a nearly planar arrangement between the aniline and isoxazole rings, suggesting potential for π-conjugation across the molecule. The atom numbering scheme used for data presentation is shown below.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C5-O10 | 1.37 |

| O10-N9 | 1.42 | |

| N9-C8 | 1.31 | |

| C2-N12 | 1.40 | |

| C4-C5 | 1.41 | |

| Bond Angles | C5-O10-N9 | 105.8 |

| C3-C4-C5 | 119.5 | |

| C4-C5-O10 | 128.9 | |

| Dihedral Angle | C4-C5-O10-N9 | 179.8 |

Note: These are representative values based on typical DFT calculations for similar structures. Actual values may vary based on the specific software and calculation level.

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the molecule's dynamic properties and interpreting its experimental IR and Raman spectra. The assignments are based on the potential energy distribution (PED) of each vibrational mode.

Table 2: Key Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3450 | N-H Asymmetric Stretch | Stretching of the amine group hydrogens. |

| 3360 | N-H Symmetric Stretch | Stretching of the amine group hydrogens. |

| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds in the aniline ring. |

| 1620 | N-H Scissoring | Bending motion of the amine group. |

| 1595 | C=N Stretch | Stretching of the carbon-nitrogen double bond in the isoxazole ring. |

| 1510 | Aromatic C=C Stretch | In-plane stretching of the aniline ring. |

| 1250 | C-N Stretch | Stretching of the bond between the aniline ring and the amine group. |

Note: Frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and achieve better agreement with experimental data.[6]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical in determining a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability.[5][10]

Table 3: Calculated Electronic Properties

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -5.85 | Electron-donating ability; localized mainly on the aniline ring. |

| ELUMO | -1.23 | Electron-accepting ability; localized primarily on the isoxazole ring. |

| Energy Gap (ΔE) | 4.62 | Indicates high kinetic stability and low chemical reactivity.[3] |

The HOMO is predominantly located on the electron-rich aniline moiety, confirming it as the primary site for electrophilic attack. Conversely, the LUMO is centered on the electron-deficient isoxazole ring, marking it as the likely site for nucleophilic attack. This charge distribution is crucial for understanding receptor-ligand interactions in drug design.

Experimental Protocols for Validation

While this guide focuses on computational results, their validation against experimental data is a critical step in computational chemistry. The following section outlines the typical experimental workflow used to synthesize and characterize this compound to confirm the theoretical predictions.

1. Synthesis Protocol: A common route for synthesizing isoxazole derivatives involves the cyclocondensation reaction of a chalcone precursor with hydroxylamine hydrochloride.[11][12]

-

Step 1 (Chalcone Synthesis): An appropriate acetophenone is reacted with a substituted benzaldehyde (in this case, one that can be converted to an aniline) under basic conditions (e.g., aqueous NaOH) in an alcohol solvent.

-

Step 2 (Cyclization): The resulting chalcone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or potassium hydroxide) in a solvent like ethanol to yield the 4,5-dihydroisoxazole.

-

Step 3 (Aromatization & Functionalization): Subsequent chemical steps would be used to aromatize the isoxazole ring (if necessary) and ensure the presence of the aniline group at the correct position.

-

Purification: The final product is purified using techniques like recrystallization or column chromatography.

2. Characterization Methods:

-

Spectroscopy: The structure of the synthesized compound is confirmed using FT-IR, 1H NMR, and 13C NMR spectroscopy.[11] The experimental spectra are compared directly with the computationally predicted spectra.

-

Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, X-ray diffraction provides the most accurate experimental data on bond lengths, bond angles, and crystal packing, offering a direct and precise benchmark for the optimized geometry.[13]

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and 6-311++G(d,p) basis set, offer a comprehensive theoretical framework for characterizing this compound. The analysis of the optimized geometry, vibrational frequencies, and frontier molecular orbitals provides invaluable data on the molecule's stability, reactivity, and spectroscopic signatures. The calculated HOMO-LUMO gap suggests the molecule is kinetically stable, while the distribution of these orbitals clearly identifies the reactive centers. These computational insights, when validated by experimental synthesis and characterization, provide a robust foundation for the targeted design and development of new isoxazole-based pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. ijpcbs.com [ijpcbs.com]

- 13. researchgate.net [researchgate.net]

Crystal Structure Analysis of 4-(Isoxazol-5-yl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-(Isoxazol-5-yl)aniline, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the probable experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. Representative crystallographic data, derived from analyses of structurally similar isoxazole derivatives, are presented to offer insights into the expected molecular geometry and packing. This guide serves as a practical resource for researchers engaged in the structural elucidation of novel small molecules.

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds and functional organic materials. The arrangement of molecules in the solid state, dictated by their crystal structure, profoundly influences key properties such as solubility, stability, bioavailability, and solid-state reactivity. Therefore, the determination of the crystal structure of this compound is a critical step in its development for any potential application. This guide details the analytical workflow for such a determination, from material synthesis to the final structural refinement.

Synthesis and Crystallization

The synthesis of this compound can be approached through established routes for isoxazole ring formation. A plausible synthetic pathway involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.

Proposed Synthesis Protocol

A common method for synthesizing 5-substituted isoxazoles involves the cyclization of a chalcone derivative. For this compound, a potential precursor would be a chalcone bearing a protected aniline group. This would be reacted with hydroxylamine hydrochloride in the presence of a base. The resulting product would then be deprotected to yield the final this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

Materials and Reagents:

-

Synthesized this compound

-

High-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Glass vials

-

Microscope

Procedure:

-

Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Data Collection and Processing

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

Procedure:

-

A single crystal of appropriate size is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected diffraction intensities are processed, which includes integration, scaling, and absorption correction.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are utilized for this purpose.

Procedure:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by least-squares methods against the experimental diffraction data.

-

Anisotropic displacement parameters are applied to non-hydrogen atoms.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using tools like CHECKCIF.

Representative Crystallographic Data

While the specific crystal structure of this compound has not been reported, the following tables present representative crystallographic data based on known structures of similar isoxazole-containing organic molecules. These values provide an estimation of the expected geometric parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value |

| Empirical formula | C₉H₈N₂O |

| Formula weight | 160.18 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5(1) Å |

| b | 5.4(1) Å |

| c | 16.2(2) Å |

| α | 90° |

| β | 98.5(1)° |

| γ | 90° |

| Volume | 730(2) ų |

| Z | 4 |

| Density (calculated) | 1.455 Mg/m³ |

| Absorption coefficient | 0.100 mm⁻¹ |

| F(000) | 336 |

| Refinement | |

| R-factor (R1) | ~0.05 |

| Weighted R-factor (wR2) | ~0.12 |

| Goodness-of-fit (S) | ~1.05 |

Table 2: Representative Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| C(1)-C(2) | 1.39 | C(6)-C(1)-C(2) | 120.0 |

| C(2)-C(3) | 1.39 | C(1)-C(2)-C(3) | 120.0 |

| C(3)-C(4) | 1.39 | C(2)-C(3)-C(4) | 120.0 |

| C(4)-C(5) | 1.39 | C(3)-C(4)-C(5) | 120.0 |

| C(5)-C(6) | 1.39 | C(4)-C(5)-C(6) | 120.0 |

| C(1)-C(6) | 1.39 | C(5)-C(6)-C(1) | 120.0 |

| C(4)-N(1) | 1.40 | C(3)-C(4)-N(1) | 120.0 |

| C(1)-C(7) | 1.48 | C(2)-C(1)-C(7) | 120.0 |

| C(7)-C(8) | 1.35 | C(1)-C(7)-C(8) | 125.0 |

| C(8)-N(2) | 1.33 | C(7)-C(8)-N(2) | 110.0 |

| N(2)-O(1) | 1.42 | C(8)-N(2)-O(1) | 105.0 |

| O(1)-C(9) | 1.35 | N(2)-O(1)-C(9) | 108.0 |

| C(9)-C(7) | 1.45 | O(1)-C(9)-C(7) | 112.0 |

Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis and the anticipated molecular structure of this compound.

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

Caption: 2D representation of the molecular structure of this compound.

Expected Intermolecular Interactions

The crystal packing of this compound is expected to be influenced by a variety of intermolecular interactions. The aniline group provides a hydrogen bond donor (-NH₂) and the isoxazole ring contains hydrogen bond acceptors (the nitrogen and oxygen atoms). Therefore, N-H···N and N-H···O hydrogen bonds are likely to be significant in directing the supramolecular assembly. Additionally, π-π stacking interactions between the aromatic aniline and isoxazole rings are anticipated to play a role in stabilizing the crystal lattice.

Conclusion

This technical guide has outlined the essential steps and expected outcomes for the crystal structure analysis of this compound. By following the described protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain detailed insights into the three-dimensional structure of this molecule. The representative data and visualizations provided serve as a valuable reference for those undertaking the structural characterization of novel isoxazole derivatives, which is a fundamental prerequisite for understanding their structure-property relationships and advancing their potential applications in drug development and materials science.

A Comprehensive Technical Guide on the Potential Biological Activities of Isoxazole-Containing Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry. When coupled with an aniline moiety, the resulting isoxazole-containing anilines exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of this class of compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The fusion of the isoxazole ring with an aniline fragment creates a versatile pharmacophore with significant therapeutic potential.[1][2] The isoxazole moiety, with its unique electronic properties and ability to act as a bioisostere for other functional groups, contributes to the diverse pharmacological profiles of these compounds.[1][2] The aniline portion of the molecule provides a crucial point for substitution, allowing for the fine-tuning of physicochemical properties and target-specific interactions. This combination has led to the development of numerous derivatives with a wide array of biological effects, including but not limited to anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic activities.[1][3][4] This guide will delve into the key biological activities of isoxazole-containing anilines, presenting the available quantitative data and the experimental methodologies used for their evaluation.

Key Biological Activities and Quantitative Data

Isoxazole-containing anilines have demonstrated significant potential across several therapeutic areas. The following sections summarize their primary biological activities, supported by quantitative data from various studies.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of isoxazole-containing anilines.[5][6] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[3][5]

Mechanisms of Action:

-

Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death in cancer cells.[3][5]

-

Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[3][7]

-

Tubulin Polymerization Disruption: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][8]

-

HSP90 Inhibition: Certain derivatives inhibit heat shock protein 90, a chaperone protein essential for the stability of many oncoproteins.[8]

Quantitative Data Summary:

The anticancer efficacy of isoxazole-containing anilines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Isoxazole-carboxamide derivatives (2d) | HeLa (Cervical) | 15.48 | [9] |

| Isoxazole-carboxamide derivatives (2d, 2e) | Hep3B (Liver) | ~23 | [9] |

| Dihydropyrazole derivative (45) | Prostate Cancer | 2 ± 1 µg/mL | [10] |

| Dihydropyrazole derivative (39) | Prostate Cancer | 4 ± 1 µg/mL | [10] |

| Chalcone derivative (30) | Prostate Cancer | 5 µg/mL | [10] |

Antimicrobial Activity

The isoxazole scaffold is a component of several clinically used antibiotics, and novel isoxazole-containing anilines continue to be explored for their antimicrobial potential against a broad spectrum of pathogens.[11][12]

Mechanisms of Action: The primary mechanism of antibacterial action often involves the inhibition of essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication.[13]

Quantitative Data Summary:

The antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |

| Isoxazole derivative (18) | B. cereus | 31.25 | [12] |

| Isoxazole derivative (18) | S. aureus | 62.5 | [12] |

| Isoxazole derivatives (13a-e) | S. aureus, B. cereus | 500 | [12] |

| Vanillin-based Isoxazole derivatives (1a-1h) | S. aureus, B. subtilis | Low activity | [15] |

Anti-inflammatory Activity

Isoxazole-containing anilines have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17] COX-2 is an enzyme that is often upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Mechanisms of Action:

-

COX-2 Inhibition: A primary mechanism is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[17]

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of inflammatory mediators like TNF-α and IL-6.[17]

Quantitative Data Summary:

The anti-inflammatory activity is often expressed as the percentage of edema inhibition in animal models or as the IC50 value for enzyme inhibition.

| Compound/Derivative Class | Assay | % Inhibition / IC50 | Reference |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Carrageenan-induced paw edema | 51% | [17] |

| Isoxazole derivatives (5b, 5c, 5d) | Carrageenan-induced paw edema (2h) | 75.68%, 74.48%, 71.86% | [19] |

| Isoxazole derivatives (5b, 5c, 5d) | Carrageenan-induced paw edema (3h) | 76.71%, 75.56%, 72.32% | [19] |

| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | 36.6 - 73.7% | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isoxazole-containing anilines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate overnight.[21][23]

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole-containing aniline derivatives for a specified period (e.g., 24-72 hours).[21][24]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21][24]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[21][24]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 545-570 nm) using a microplate reader.[21][24]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][25][26]

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the isoxazole-containing aniline compounds in a suitable broth medium in a 96-well microtiter plate.[25][26]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL).[14]

-

Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate.[14][25]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14][27]

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).[14][26]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for acute anti-inflammatory activity.[16][19]

Protocol:

-

Animal Grouping: Divide animals (e.g., rats) into groups: control, standard drug (e.g., diclofenac sodium), and test compound groups.[19]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) into the sub-plantar region of the right hind paw of each animal.[16]

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[19]

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[28]

Protocol:

-

Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.[28]

-

Inhibitor and Control Setup: In a 96-well plate, add the test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a solvent control.[28]

-

Enzyme Addition: Add the diluted COX-2 enzyme to the wells containing the inhibitors and controls.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[28]

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.[28]

-

Data Analysis: Determine the rate of the reaction and calculate the percentage of inhibition by the test compounds. The IC50 value can be determined by testing a range of inhibitor concentrations.

Signaling Pathways and Experimental Workflows

Visual representations of cellular pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijbpas.com [ijbpas.com]

- 12. researchgate.net [researchgate.net]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. benchchem.com [benchchem.com]

- 25. Methods | MI [microbiology.mlsascp.com]

- 26. apec.org [apec.org]

- 27. emedicine.medscape.com [emedicine.medscape.com]

- 28. assaygenie.com [assaygenie.com]

4-(Isoxazol-5-yl)aniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Isoxazol-5-yl)aniline, a bifunctional aromatic compound featuring a reactive aniline moiety and a versatile isoxazole ring, has emerged as a valuable building block in the landscape of organic synthesis. Its unique structural attributes make it a sought-after synthon for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and insights for its effective utilization in research and development.

Synthesis of the Core Scaffold

The preparation of this compound is a critical first step for its use as a building block. While various methods for the synthesis of isoxazole rings are known, a common and effective strategy for accessing this specific aniline derivative involves the construction of the isoxazole ring onto a pre-functionalized benzene ring, followed by the manipulation of a functional group to reveal the aniline. A prevalent synthetic route proceeds through a nitro-aromatic intermediate, which is subsequently reduced to the desired aniline.

A general workflow for the synthesis of this compound is depicted below:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(Isoxazol-5-yl)-1-nitrobenzene

A plausible method for the synthesis of the key nitro-intermediate involves a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an oxime, and an alkyne.

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

N-Chlorosuccinimide (NCS)

-

A suitable terminal alkyne (e.g., ethynyltrimethylsilane)

-

A suitable base (e.g., triethylamine)

-

Appropriate solvents (e.g., DMF, THF)

Procedure:

-

Oxime Formation: 4-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water) to yield 4-nitrobenzaldehyde oxime.

-

Hydroximoyl Chloride Formation: The resulting oxime is then treated with N-chlorosuccinimide (NCS) in a solvent like DMF to generate the corresponding 4-nitrobenzoyl hydroximoyl chloride in situ.

-

Cycloaddition: A terminal alkyne is added to the reaction mixture along with a base (e.g., triethylamine). The base facilitates the elimination of HCl from the hydroximoyl chloride to form the nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring. If a protected alkyne like ethynyltrimethylsilane is used, a subsequent deprotection step (e.g., with TBAF) is required.

Experimental Protocol: Reduction to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Materials:

-

4-(Isoxazol-5-yl)-1-nitrobenzene

-

Reducing agent (e.g., iron powder, tin(II) chloride)

-

Acidic medium (e.g., hydrochloric acid, acetic acid)

-

Base for workup (e.g., sodium bicarbonate, sodium hydroxide)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: 4-(Isoxazol-5-yl)-1-nitrobenzene is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

Reduction: Iron powder and hydrochloric acid are added to the solution. The mixture is heated to reflux and monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is cooled, filtered, and the filtrate is neutralized with a base. The aqueous layer is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

Reactivity and Applications as a Building Block

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the nucleophilic amino group and the isoxazole ring, which can participate in various transformations.

Reactions of the Aniline Moiety

The primary amino group of this compound readily undergoes a variety of reactions common to anilines, making it an excellent scaffold for introducing diversity into molecules.

1. Amide Bond Formation: The amino group can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This reaction is fundamental in the synthesis of many biologically active compounds.

Caption: General scheme for amide bond formation.

Table 1: Representative Amide Coupling Reactions

| Carboxylic Acid/Derivative | Coupling Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Acetic Anhydride | - | Pyridine | DCM | N-(4-(isoxazol-5-yl)phenyl)acetamide | >90 | General Procedure |

| 4-Methoxybenzoic acid | EDC/HOBt | DIPEA | DMF | 4-Methoxy-N-(4-(isoxazol-5-yl)phenyl)benzamide | 85-95 | Hypothetical |

| Boc-L-Alanine | HATU | DIPEA | DMF | tert-butyl (S)-(1-((4-(isoxazol-5-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate | 80-90 | Hypothetical |

Experimental Protocol: General Amide Coupling using EDC/HOBt

Materials:

-

This compound

-

Carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. Sulfonamide Formation: The aniline can react with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

3. N-Alkylation and N-Arylation: The amino group can be alkylated or arylated through various methods, including reductive amination and Buchwald-Hartwig amination, to generate secondary and tertiary amines.